

# Tyrphostin A1: Solvent Compatibility & Stock Preparation

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Tyrphostin A1

CAS No.: 2826-26-8

Cat. No.: S546119

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The table below summarizes the key physical and solubility properties of **Tyrphostin A1** (CAS 2826-26-8) for experimental planning [1] [2] [3].

Property	Specification / Value
Molecular Formula	$C_{11}H_8N_2O$ [2] [3]
Molecular Weight	184.19 g/mol [2] [3]
Purity	≥98% [1]
Appearance	Solid powder [2] [3]
Recommended Storage	Desiccate at -20°C [2]
Solubility in DMSO	≥ 100 mg/mL (≥ 542.92 mM) [2] [3]
Solubility in Chloroform	50 mg/mL [1]

## Recommended Protocol for Preparing Stock Solutions

- **Preparation:** Weigh the desired amount of **Tyrphostin A1** powder. To make a 100 mg/mL stock solution, add 1 mL of pure, anhydrous DMSO to 100 mg of powder [2] [3].
- **Solubilization:** Warm the tube at 37°C and briefly shake it in an ultrasonic bath to dissolve completely [2].
- **Aliquoting:** Once a clear solution is obtained, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles [2].
- **Storage:** Store the aliquots at -20°C. Under these conditions, the solution is generally stable for several months [2] [3].

## Experimental Troubleshooting Guide

### Storage & Handling

- **Problem:** Loss of compound potency or precipitation upon thawing.
- **Cause:** Repeated freeze-thaw cycles or exposure to moisture can degrade the compound.
- **Solution:**
  - Always aliquot the stock solution upon first preparation [2].
  - Allow frozen aliquots to equilibrate at room temperature for at least an hour before opening to prevent condensation [2].
  - Centrifuge vials briefly before opening to ensure the solution is at the bottom [2].

### In-Vitro Application

- **Problem:** Precipitation when adding the stock solution to aqueous cell culture media.
- **Cause:** The "crash-out" of compound upon rapid dilution from a high-concentration DMSO stock into an aqueous buffer.
- **Solution:**
  - Ensure the final concentration of DMSO in your cell culture media does not exceed 0.1% (a common tolerance level for many cell lines).
  - Add the stock solution drop-wise to the media while vortexing or gently agitating to ensure rapid and uniform dilution.
  - For a 10 mM working concentration from a 100 mg/mL (542.92 mM) stock, you would dilute the stock 1:54,292, resulting in a negligible DMSO concentration.

## Frequently Asked Questions (FAQs)

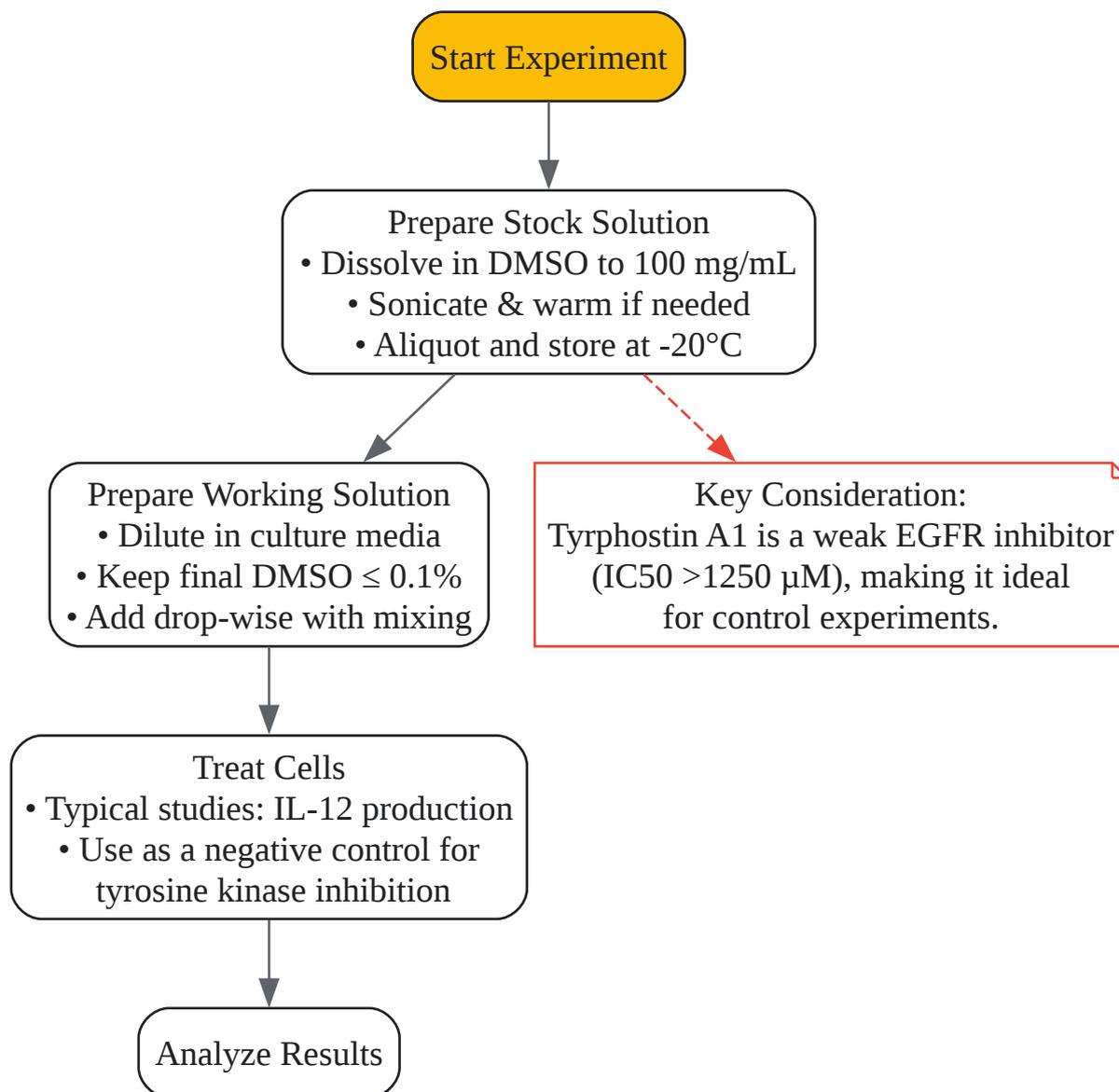
**Q1: Can Tyrphostin A1 be dissolved in solvents other than DMSO or chloroform?** While DMSO is the preferred and most widely reported solvent, one source indicates solubility in chloroform at 50 mg/mL [1]. Solubility in other common solvents like water, ethanol, or methanol is not specified in the available data and is likely poor.

**Q2: What is the typical working concentration range for Tyrphostin A1 in cell-based assays?** The working concentration is highly dependent on your experimental target. As a reference, in studies investigating IL-12 production inhibition, doses up to 10  $\mu$ M were used effectively [2] [3]. It is crucial to conduct a dose-response curve to determine the optimal and non-toxic concentration for your specific cell system.

**Q3: Tyrphostin A1 is noted as a weak EGFR kinase inhibitor (IC<sub>50</sub> >1250  $\mu$ M). When is it appropriately used?** Precisely because of its weak kinase inhibitory activity, **Tyrphostin A1** is an excellent tool for designing control experiments [2] [3]. Its primary research application is in studying tyrosine kinase-independent pathways. When a Tyrphostin with strong kinase activity (e.g., AG 1478 for EGFR [4]) produces an effect, comparing it to the minimal effect of A1 helps confirm that the observed outcome is specifically due to kinase inhibition and not other non-specific or off-target effects.

## Key Background & Application Workflow

**Tyrphostin A1** is a valuable chemical tool primarily used to inhibit CD40L-stimulated IL-12 production in macrophages and to study tyrosine kinase-independent pathways [2] [3]. The following diagram illustrates the experimental workflow and key considerations when using this compound.



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## References

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